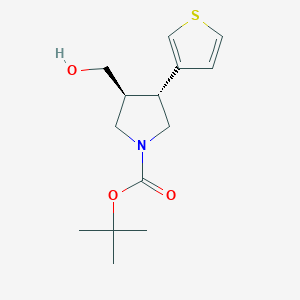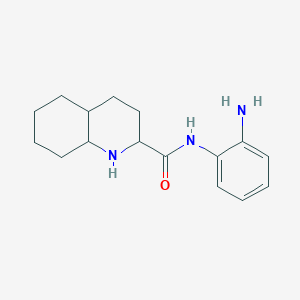
N-(2-aminophenyl)-decahydroquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-aminophenyl)-decahydroquinoline-2-carboxamide” is a complex organic compound. It contains an amine group (NH2) attached to a phenyl group (a benzene ring), which is further connected to a decahydroquinoline structure (a nitrogen-containing ring structure) via a carboxamide linkage (a CONH2 group) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds, such as 2-Aminoacetanilide, have a molecular weight of 150.18 and a melting point of 133-137 °C .Wissenschaftliche Forschungsanwendungen
1. Catalytic Applications in Organic Synthesis
N-(2-aminophenyl)-decahydroquinoline-2-carboxamide derivatives have been explored for their utility in organic synthesis. A study by Fruchey, Monks, & Cook (2014) demonstrated an iron-catalyzed ortho-alkylation of 8-aminoquinoline-based aryl carboxamides, highlighting the role of such compounds in regioselective synthesis.
2. Radiochemical Applications
The quinoline-2-carboxamide framework, similar to this compound, has been utilized in radiochemistry. Matarrese et al. (2001) synthesized N-[11C]methylated quinoline-2-carboxamide derivatives as potential radioligands for positron emission tomography (PET) imaging of peripheral benzodiazepine receptors, demonstrating their application in diagnostic imaging.
3. Antitumor Activity
The structural analogs of this compound have shown potential in antitumor research. For instance, Atwell, Baguley, & Denny (1989) investigated phenylquinoline-8-carboxamides, a similar compound class, revealing their DNA-intercalating properties and in vivo antitumor activity.
4. Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition
Compounds structurally related to this compound have been studied for their role as inhibitors of PARP-1, an enzyme important in drug design. Lord, Mahon, Lloyd, & Threadgill (2009) synthesized and evaluated quinoline-8-carboxamides as PARP-1 inhibitors, indicating their therapeutic potential.
5. Synthesis of Anticancer and Fluorescent Agents
The synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, which are structurally related to this compound, has been explored for potential anticancer and fluorescence applications. Funk et al. (2015) described the synthesis and cytotoxic activity evaluation of these compounds, highlighting their potential in cancer therapy and imaging.
Wirkmechanismus
Target of Action
N-(2-aminophenyl)-decahydroquinoline-2-carboxamide is a potent inhibitor of histone deacetylases (HDACs), a group of zinc-dependent metalloenzymes . HDACs play a significant role in cell invasion and migration .
Mode of Action
The compound interacts with its targets, the HDACs, by blocking their interaction with Myocyte Enhancer Factor-2 (MEF2) on DNA . This interaction is crucial for the recruitment of HDACs to specific genomic loci . By inhibiting this interaction, this compound disrupts the normal function of HDACs .
Biochemical Pathways
The compound affects the biochemical pathways involving HDACs and MEF2. It has been suggested that the compound may be involved in the tryptophan, vitamin B6, and purine metabolism pathways . These pathways are crucial for various cellular processes, and their disruption can lead to significant downstream effects .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and distribution
Result of Action
The inhibition of HDACs by this compound leads to changes in gene expression and cellular processes . This can result in antiproliferative activities against certain cancer cell lines . The exact molecular and cellular effects of this compound’s action are still under investigation.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-aminophenyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h2,4,6,8,11,13,15,18H,1,3,5,7,9-10,17H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTXBEUFNZYMMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC(N2)C(=O)NC3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2390388.png)
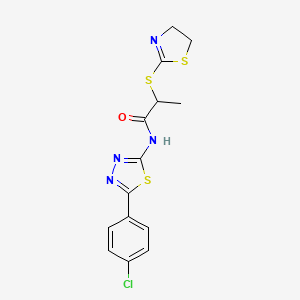



![3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2390394.png)
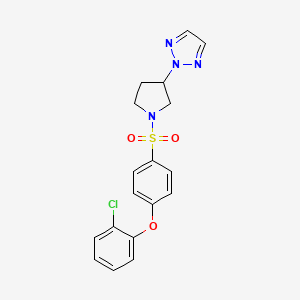
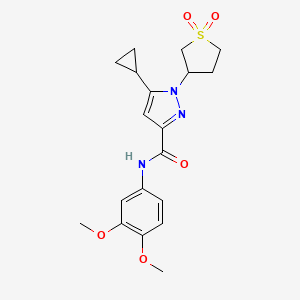
![4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390399.png)

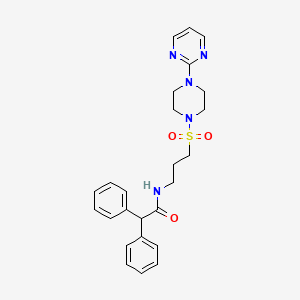
![N-(3-cyanophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390402.png)

